Ethylurea
Overview
Description
Ethylurea, also known as N-ethylurea, is an organic compound with the molecular formula C3H8N2O. It is a derivative of urea where one of the hydrogen atoms is replaced by an ethyl group. This compound is a white crystalline solid that is highly soluble in water and has various applications in pharmaceuticals, agriculture, and chemical research .
Preparation Methods
Ethylurea can be synthesized through several methods. One common synthetic route involves the reaction of urea with ethylamine. The process typically involves adding toluene and urea to a reaction kettle, heating the mixture to a specific temperature, and then introducing ethylamine. The reaction mixture is stirred for about 0.5 hours, cooled to 40-50°C, and then further cooled to 0-5°C to induce crystallization. The resulting white scaly crystals are filtered and dried to obtain this compound .
Chemical Reactions Analysis
Ethylurea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler amines.
Substitution: this compound can participate in substitution reactions where the ethyl group or the urea moiety is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: this compound is used in the development of drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used as a solvent, stabilizer, and intermediate in the production of various industrial chemicals
Mechanism of Action
The mechanism of action of ethylurea involves its interaction with specific molecular targets and pathways. In biological systems, this compound can form hydrogen bonds and interact with proteins, enzymes, and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. For example, this compound can act as a protein denaturant by disrupting hydrophobic interactions within the protein structure .
Comparison with Similar Compounds
Ethylurea is similar to other urea derivatives, such as mthis compound and propylurea. its unique ethyl group imparts distinct chemical and physical properties. Compared to mthis compound, this compound has a higher molecular weight and different solubility characteristics. Propylurea, on the other hand, has a longer alkyl chain, which affects its reactivity and applications. The unique properties of this compound make it suitable for specific applications where other urea derivatives may not be as effective .
Similar Compounds
- Mthis compound
- Propylurea
- Butylurea
- Thiourea derivatives
This compound stands out due to its balance of solubility, reactivity, and ease of synthesis, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYECOJGRJDOGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873854 | |
Record name | N-Ethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Elite Foam MSDS] | |
Record name | Polyurethane foam | |
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CAS No. |
625-52-5 | |
Record name | Ethylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-52-5 | |
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Record name | Ethylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625525 | |
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Record name | Ethylurea | |
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Record name | Urea, N-ethyl- | |
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Record name | N-Ethylurea | |
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Record name | Ethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.908 | |
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Record name | N-ETHYLUREA | |
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